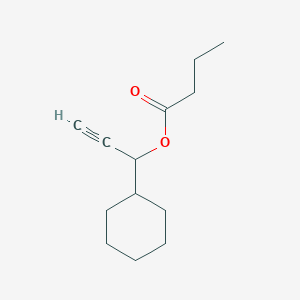

1-cyclohexylprop-2-ynyl butanoate

Beschreibung

1-Cyclohexylprop-2-ynyl butanoate (C₁₃H₂₀O₂) is an ester derivative characterized by a cyclohexyl group attached to a propargyl (prop-2-ynyl) chain, which is esterified with butanoic acid. The compound’s structure combines a bulky cyclohexyl moiety with a triple bond in the propargyl group, distinguishing it from simpler alkyl esters.

Eigenschaften

CAS-Nummer |

100532-46-5 |

|---|---|

Molekularformel |

C13H20O2 |

Molekulargewicht |

208.3 g/mol |

IUPAC-Name |

1-cyclohexylprop-2-ynyl butanoate |

InChI |

InChI=1S/C13H20O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h2,11-12H,3,5-10H2,1H3 |

InChI-Schlüssel |

GOBXATJYRZJYRP-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC(C#C)C1CCCCC1 |

Kanonische SMILES |

CCCC(=O)OC(C#C)C1CCCCC1 |

Synonyme |

Cyclohexanemethanol, alpha-ethynyl-, butyrate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, alpha-ethynyl-, butyrate typically involves the esterification of cyclohexanemethanol with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: In an industrial setting, the production of Cyclohexanemethanol, alpha-ethynyl-, butyrate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexanemethanol, alpha-ethynyl-, butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products:

Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

Reduction: Conversion to cyclohexanemethanol derivatives.

Substitution: Formation of substituted cyclohexanemethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexanemethanol, alpha-ethynyl-, butyrate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of Cyclohexanemethanol, alpha-ethynyl-, butyrate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclohexylprop-2-ynyl butanoate with analogous esters, focusing on molecular features, volatility, and biological activity.

Structural and Functional Group Analysis

- 1-Cyclohexylprop-2-ynyl butanoate: Features a cyclohexyl ring (hydrophobic, bulky), a propargyl group (sp-hybridized carbon with triple bond), and a butanoate ester. These groups likely reduce volatility and enhance lipophilicity compared to linear esters.

- Butyl butanoate (C₈H₁₄O₂): A straight-chain ester with a butyl group; moderate volatility and demonstrated nematicidal activity against Meloidogyne javanica .

- Hexyl butanoate (C₁₀H₁₈O₂): Longer alkyl chain (hexyl) results in lower volatility; commonly identified in apple aroma profiles .

- Prop-2-en-1-yl 5-cyclohexylpentanoate (C₁₄H₂₂O₂): Contains a cyclohexyl group and allyl ester, structurally similar but lacks the propargyl moiety; volatility inferred to be moderate .

Volatility and Physicochemical Properties

Volatility trends in esters are influenced by molecular weight and substituent bulkiness. For example:

- Butyl butanoate: Boiling point ~166°C; detected via HS-SPME-GC-MS in apple volatiles .

- Hexyl butanoate: Higher molecular weight reduces volatility; persists in stored fruit matrices .

Data Table: Key Comparative Properties

Research Findings and Implications

Nematicidal Potential: Butyl butanoate’s efficacy against nematodes highlights the role of ester groups in agrochemical design. The propargyl and cyclohexyl groups in 1-cyclohexylprop-2-ynyl butanoate may synergize to enhance activity, though empirical validation is needed .

Volatility and Stability: The compound’s low inferred volatility aligns with trends observed in bulky esters (e.g., hexyl butanoate), suggesting utility in controlled-release formulations .

Synthetic Feasibility : Propargyl esters are typically synthesized via acid-catalyzed esterification of propargyl alcohols with carboxylic acids. Similar methods could apply here, though the cyclohexyl group may necessitate optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.